molecular formula C11H23BClNO2 B13511379 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride

Cat. No.: B13511379
M. Wt: 247.57 g/mol
InChI Key: NQQQRCSXPIBHRH-UHFFFAOYSA-N
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Description

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride typically involves the reaction of 3-methylpyrrolidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a palladium or copper catalyst to facilitate the formation of the boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The boronate ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) in solvents like ethanol or toluene.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives depending on the reactants used.

Scientific Research Applications

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new pharmaceuticals, especially in the design of boron-containing drugs.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride exerts its effects involves the interaction of the boronate ester with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The pyrrolidine ring provides structural stability and can interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

Compared to similar compounds, 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where specific interactions with biological targets are required.

Properties

Molecular Formula

C11H23BClNO2

Molecular Weight

247.57 g/mol

IUPAC Name

3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H22BNO2.ClH/c1-9(2)10(3,4)15-12(14-9)11(5)6-7-13-8-11;/h13H,6-8H2,1-5H3;1H

InChI Key

NQQQRCSXPIBHRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CCNC2)C.Cl

Origin of Product

United States

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